molecular formula C28H24F3N3O4 B2425889 14,14-dimethyl-10-{5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one CAS No. 1023562-11-9

14,14-dimethyl-10-{5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one

Cat. No.: B2425889
CAS No.: 1023562-11-9
M. Wt: 523.512
InChI Key: HZHNMDFCHZOIJT-UHFFFAOYSA-N
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Description

14,14-dimethyl-10-{5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}-2,9-diazatricyclo[9400^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14,14-dimethyl-10-{5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one typically involves multiple steps, starting from readily available starting materials. The key steps often include:

    Formation of the benzodiazepine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.

    Attachment of the trifluoromethylphenoxy group: This step may involve a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

14,14-dimethyl-10-{5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The trifluoromethylphenoxy group can be replaced with other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce a wide variety of functional groups.

Scientific Research Applications

14,14-dimethyl-10-{5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}-2,9-diazatricyclo[940

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 14,14-dimethyl-10-{5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazepines: Share the core benzodiazepine structure but differ in the specific substituents.

    Nitroaromatic compounds: Contain nitro groups and are known for their diverse chemical reactivity.

    Trifluoromethylphenoxy derivatives: Compounds with similar trifluoromethylphenoxy groups.

Uniqueness

What sets 14,14-dimethyl-10-{5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one apart is the combination of these functional groups in a single molecule, which could confer unique chemical and biological properties not seen in other compounds.

Properties

IUPAC Name

9,9-dimethyl-6-[5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24F3N3O4/c1-27(2)14-22-25(23(35)15-27)26(33-21-6-4-3-5-20(21)32-22)19-13-17(34(36)37)9-12-24(19)38-18-10-7-16(8-11-18)28(29,30)31/h3-13,26,32-33H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHNMDFCHZOIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=CC(=C4)[N+](=O)[O-])OC5=CC=C(C=C5)C(F)(F)F)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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